2-ethoxy-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one
Description
This compound features a piperidine core substituted at the 3-position with a methyl group and a 3-(trifluoromethyl)pyridin-2-ylamino moiety. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where piperidine and trifluoromethyl pyridine motifs are prevalent, such as kinase or bromodomain inhibitors .
Properties
IUPAC Name |
2-ethoxy-1-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O2/c1-3-24-11-14(23)22-9-5-6-12(10-22)21(2)15-13(16(17,18)19)7-4-8-20-15/h4,7-8,12H,3,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMZVKRJSJESTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)N(C)C2=C(C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related analogs from the provided evidence:
Key Findings
Substituent Impact: The trifluoromethyl pyridine group in the target compound enhances metabolic stability and target binding affinity compared to nitrophenyl () or ethylamino () substituents .
Heterocycle Comparison :
- Piperidine (target compound) offers rigidity and moderate basicity, favoring interactions with hydrophobic enzyme pockets.
- Piperazine () provides greater conformational flexibility, which may enhance selectivity for larger binding sites .
Thiazole-containing analogs () often exhibit antimicrobial activity, suggesting the target compound could be repurposed for similar applications .
Research Challenges and Opportunities
- Synthesis: The trifluoromethyl pyridine moiety requires specialized reagents (e.g., fluorinated building blocks), increasing synthetic complexity compared to ethylamino or nitrophenyl derivatives .
- Stability : The ethoxy group may hydrolyze under acidic conditions, necessitating prodrug strategies or structural modifications .
- Selectivity : Computational modeling is needed to evaluate the target compound’s selectivity against off-target bromodomains or kinases, leveraging insights from ’s structure-guided design .
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